Cas no 75706-12-6 (Leflunomide)
Leflunomide is een immunosuppressivum dat voornamelijk wordt gebruikt voor de behandeling van reumatoïde artritis. Het werkt door de synthese van pyrimidine te remmen, wat leidt tot een onderdrukking van de proliferatie van geactiveerde T-cellen. Dit middel onderscheidt zich door zijn langdurige werkzaamheid en selectieve werking op het immuunsysteem, waardoor het effectief ontstekingsprocessen bij chronische gewrichtsaandoeningen kan verminderen. Leflunomide heeft ook een gunstig veiligheidsprofiel bij correct gebruik, met minder frequente dosering in vergelijking met traditionele DMARD's (Disease-Modifying Antirheumatic Drugs). Het wordt vaak ingezet als monotherapie of in combinatie met andere middelen, afhankelijk van de ernst van de aandoening.

Leflunomide structure
Productnaam:Leflunomide
CAS-nummer:75706-12-6
MF:C12H9F3N2O2
MW:270.207273244858
MDL:MFCD00867593
CID:59716
PubChem ID:160871382
Leflunomide Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-METHYLISOXAZOLE-4-(4-TRIFLUOROMETHYLCARBOXANILIDE)
- 5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE
- ALPHA,ALPHA,ALPHA-TRIFLUORO-5-METHYL-4-ISOXAZOLECARBOXY-P-TOLUIDIDE
- HWA 486
- LEFLUNOMIDE N-(4-TRIFLUOROMETHYLPHENYL)-5-METHYLISOXAZOL-4-CARBOXAMIDE
- 5-methylisoxazole-4-carboxylicacid(4-trifluoromethyl)anilide
- 5-methyl-n-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamid
- LeflunamideAnti-Rheumatic
- Leflunamide
- α,α,α-Trifluoro-5-methyl-4-isoxazolecarboxy-p-toluidide
- 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- LEFLUNOMIDE(SUBJECTTOPATENTFREE)
- 5-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE
- 5-Methylisoxazole-4-[4-trifluoromethylcarboxanilide]q
- Arava
- Isoxazol lefunomide
- RS-34821
- Leflunomide
- 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
- 5-Methyl-N-[4-(trifluoromethyl)-phenyl]isoxazole-4-carboxamide
- Leflunomid
- Leflunomida
- Leflunomidum
- lefunamide
- N-(4-trifluoromethyl-phenyl)-5-methylisoxazole-4-carboxamide
- SU101
- 5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide
- 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
- LEFLUNOMIDE [MI]
- NCGC00015610-05
- KBio2_003370
- NCGC00015610-14
- LEFLUNOMIDE (EP MONOGRAPH)
- HMS2097K06
- HWA486
- NCGC00022625-06
- Lopac-L-5025
- BDBM50054601
- NINDS_000916
- HMS3268D12
- Prestwick0_000772
- LEFLUNOMIDE (USP MONOGRAPH)
- DL-433
- Opera_ID_1709
- NCGC00022625-04
- N-(4-trifluoromethylphenyl)-5-methylisoxa-zole-4-carboxamide
- Prestwick3_000772
- Tox21_301873
- 5-methylisoxazole-4-carboxylic acid trifluoromethylanilide
- HMS3865I13
- NCGC00015610-01
- NCGC00015610-08
- NCGC00015610-17
- Leflunomide, Pharmaceutical Secondary Standard; Certified Reference Material
- NSC677411
- HMS3714K06
- NCGC00261334-01
- Leflunomide, European Pharmacopoeia (EP) Reference Standard
- LEFLUNOMIDE (MART.)
- HMS1922M06
- Leflunomida [INN-Spanish]
- Leflunomide ratiopharm
- KS-1076
- Leflunomide 100 microg/mL in Acetonitrile
- L0250
- Leflunomida (INN-Spanish)
- Leflunomidum (INN-Latin)
- AB00052389
- AB00052389-18
- AB00052389_21
- HMS1570K06
- 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl)-
- NCGC00015610-10
- Spectrum_000322
- SPBio_002783
- Leflunomide for peak identification, European Pharmacopoeia (EP) Reference Standard
- Q248550
- NCGC00015610-12
- NCGC00022625-05
- GTPL6825
- Pharmakon1600-01503927
- BPBio1_000930
- 5-methyl-N-(4-(trifluoromethyl)phenyl)-1,2-oxazole-4-carboxamide
- IDI1_000916
- Lefunomide [Inn-Spanish]
- AB00052389-17
- SULOL
- 5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
- G162GK9U4W
- NSC759864
- MLS000069648
- BRD-K78692225-001-03-9
- AKOS000265193
- LEFLUNOMIDE [EP MONOGRAPH]
- SU 101 (pharmaceutical)
- BRD-K78692225-001-11-2
- AB00052389_19
- SU-101
- L04AA13
- CHEBI:6402
- HMS3678N21
- NCGC00015610-30
- LP00649
- LEFLUNOMIDE [USAN]
- L 5025
- Lopac0_000649
- HMS2090O12
- NCGC00015610-13
- Tox21_110182_1
- MFCD00867593
- NCGC00015610-04
- 75706-12-6
- Leflunomide, United States Pharmacopeia (USP) Reference Standard
- SR-01000000191-7
- Leflunomide (JAN/USP/INN)
- Q-201289
- NCGC00015610-11
- Prestwick_87
- s1247
- BCP9000846
- LEFLUNOMIDE [WHO-DD]
- CCG-204736
- D00749
- LEFLUNOMIDE [JAN]
- 5-methyl-N-
- SB17287
- LEFLUNOMIDE [ORANGE BOOK]
- Leflunomide (USAN:USP:INN:BAN)
- EN300-119495
- SMR000058209
- Prestwick1_000772
- SPECTRUM1503927
- SDCCGSBI-0050629.P003
- HWA486; RS-34821; SU101;HWA 486; RS 34821; SU 101
- LEFLUNOMIDE [EP IMPURITY]
- SU 101
- KBioSS_000802
- Repso
- LEFLUNOMIDE [EMA EPAR]
- UNII-G162GK9U4W
- NCGC00255370-01
- leflunomide medac
- Arava (TN)
- Tox21_110182
- 5-methyl-4-(4-trifluoromethyl-phenyl)aminocarbonylisoxazole
- NCGC00015610-18
- HWA-486
- CHEMBL960
- SR-01000000191
- NSC-759864
- CS-1781
- 5-methylisoxazole-4-carboxylic acid (4-trifluoromethyl)-anilide
- DTXSID9023201
- BIDD:PXR0189
- HMS3673M17
- Prestwick2_000772
- HY-B0083
- Leflunomide [INN]
- MLS-0003109.0001
- N-(4-(TRIFLUOROMETHYL)PHENYL) 5 METHYLISOXAZOLE-4-CARBOXAMIDE
- EU-0100649
- SW196399-3
- Tox21_500649
- SR-01000000191-2
- HMS3654F07
- 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide;Leflunomide
- HMS3414P03
- NCGC00022625-08
- LEFLUNOMIDE (USP-RS)
- LEFLUNOMIDE [VANDF]
- Leflunomide for peak identification
- DB01097
- Isoxazole-4-carboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- 5-Methylisoxazole-4-carboxylic acid (4-trifluoromethyl)anilide
- 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl
- LEFLUNOMIDE [HSDB]
- KBio2_000802
- DTXCID103201
- AC-6796
- NCGC00015610-09
- HMS3262A19
- LEFLUNOMIDE (EP IMPURITY)
- NS00003822
- BSPBio_000844
- HMS3371F21
- LEFLUNOMIDE [MART.]
- Z228668542
- N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
- LEFLUNOMIDE [USP MONOGRAPH]
- SCHEMBL5057
- SR-01000000191-4
- 5-methyl-4-(4-trifluoromethylphenyl)aminocarbonylisoxazole
- N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide
- CAS-75706-12-6
- BCP22241
- Arabloc
- HMS2235C07
- KBio1_000916
- N-(4'-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
- NSC 759864
- NCGC00015610-07
- NCGC00015610-03
- NCGC00022625-07
- MLS001076267
- HMS502N18
- LEFLUNOMIDE [USP-RS]
- Leflunomide winthrop
- C07905
- Leflunomide teva
- NCGC00015610-02
- FT-0621959
- A9622
- Leflunomide [USAN:USP:INN:BAN]
- NCGC00022625-03
- NSC-677411
- Spectrum5_000850
- Leflunomidum [INN-Latin]
- NSC 677411
- BM164612
- Leflunomide, Immunosuppressant
- DivK1c_000916
- NCGC00015610-06
- HSDB 7289
- KBio2_005938
- BRD-K78692225-001-23-7
- ALBB-019233
- AP-501/42475599
- BRD-K78692225-001-24-5
- STL426823
- BRD-K78692225-001-22-9
-
- MDL: MFCD00867593
- Inchi: InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
- InChI-sleutel: VHOGYURTWQBHIL-UHFFFAOYSA-N
- LACHT: O=C(C1=C(C)ON=C1)NC2=CC=C(C(F)(F)F)C=C2
- BRN: 4323174
Berekende eigenschappen
- Exacte massa: 270.061612g/mol
- Oppervlakte lading: 0
- XLogP3: 2.5
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Aantal draaibare bindingen: 2
- Monoisotopische massa: 270.061612g/mol
- Monoisotopische massa: 270.061612g/mol
- Topologisch pooloppervlak: 55.1Ų
- Zware atoomtelling: 19
- Complexiteit: 327
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Aantal tautomers: 2
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.392
- Smeltpunt: 166.0 to 170.0 deg-C
- Kookpunt: 289.3°C at 760 mmHg
- Vlampunt: 128.8 °C
- Brekindex: 1.541
- PSA: 55.13000
- LogboekP: 3.32710
- Merck: 5432
- Oplosbaarheid: Dissolve in water at 25 ℃ for 25 ~ 27g/ml. Soluble in methanol, ethanol, acetone.
- pka: 10.8(at 25℃)
Leflunomide Beveiligingsinformatie
-
Symbool:
- Prompt:dangerous
- Signaalwoord:Danger
- Gevaarverklaring: H301-H360
- Waarschuwingsverklaring: P201-P202-P264-P270-P280-P301+P310+P330-P308+P313-P405-P501
- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3
- WGK Duitsland:3
- Code gevarencategorie: 22-36/37/38
- Veiligheidsinstructies: S26; S36
- RTECS:NY2354200
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risicozinnen:R22; R36/37/38
- Gevaarklasse:6.1
- Veiligheidstermijn:S26
- PackingGroup:III
Leflunomide Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Leflunomide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | L322750-50g |
Leflunomide |
75706-12-6 | 50g |
$1963.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20050-100mg |
Leflunomide |
75706-12-6 | 98% | 100mg |
¥869.00 | 2023-09-09 | |
abcr | AB348942-5 g |
Leflunomide; . |
75706-12-6 | 5g |
€350.10 | 2023-06-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202209A-50mg |
Leflunomide, |
75706-12-6 | ≥99% | 50mg |
¥594.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1159-10mg |
Leflunomide |
75706-12-6 | 99.9% | 10mg |
¥ 187 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1159-25mg |
Leflunomide |
75706-12-6 | 99.9% | 25mg |
¥ 314 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1159-1 mL * 10 mM (in DMSO) |
Leflunomide |
75706-12-6 | 99.9% | 1 mL * 10 mM (in DMSO) |
¥ 581 | 2023-09-07 | |
Ambeed | A133761-25g |
5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide |
75706-12-6 | 98% | 25g |
$311.0 | 2025-02-20 | |
Key Organics Ltd | KS-1076-1MG |
Leflunomide |
75706-12-6 | >97% | 1mg |
£36.00 | 2025-02-08 | |
Enamine | EN300-119495-5.0g |
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
75706-12-6 | 95.0% | 5.0g |
$173.0 | 2025-02-19 |
Leflunomide Gerelateerde literatuur
-
1. Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agentsWenlin Song,Shiliang Li,Yi Tong,Jiawei Wang,Lina Quan,Zhuo Chen,Zhenjiang Zhao,Yufang Xu,Lili Zhu,Xuhong Qian,Honglin Li Med. Chem. Commun. 2016 7 1441
-
2. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenaseJiawei Wang,Yanyan Diao,Junsheng Zhu,Shiliang Li,Zhenjiang Zhao,Honglin Li,Lili Zhu Med. Chem. Commun. 2016 7 853
-
Gamal El-Din A. Abuo-Rahma,Mamdouh F. A. Mohamed,Tarek S. Ibrahim,Mai E. Shoman,Ebtihal Samir,Rehab M. Abd El-Baky RSC Adv. 2020 10 26895
-
4. Novel immunosuppressive butenamidesChristopher A. Axton,Michael E. J. Billingham,Paul M. Bishop,Peter T. Gallagher,Terence A. Hicks,E. Ann Kitchen,Graham W. Mullier,W. Martin Owton,Mark G. Parry,Susan Scott,David J. Steggles J. Chem. Soc. Perkin Trans. 1 1992 2203
-
Fanxun Zeng,Tiantian Qi,Chunyan Li,Tingfang Li,Honglin Li,Shiliang Li,Lili Zhu,Xiaoyong Xu Med. Chem. Commun. 2017 8 1297
75706-12-6 (Leflunomide) Gerelateerde producten
- 5765-44-6(5-methyl-1,2-oxazole)
- 42831-50-5(5-methyl-1,2-oxazole-4-carboxylic acid)
- 145441-05-0(Benzamide,2,4,6-trimethyl-N-(5-methyl-3-isoxazolyl)-)
- 123-39-7(N-Methylformamide)
- 61643-23-0(Leflunomide 3-Isomer)
- 75706-12-6(Leflunomide)
- 164223-42-1(Isoxazolo[4,5-c]pyridin-4(5H)-one,6,7-dihydro-3-methyl-)
- 24280-93-1(Mycophenolic acid)
- 455-14-1(P-trifluoromethylaniline)
- 1823248-01-6(2-(2-(2H-1,2,3-triazol-2-yl)ethoxy)ethan-1-amine hydrochloride)
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:75706-12-6)Leflunomide

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:75706-12-6)Leflunomide

Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):184.0/511.0